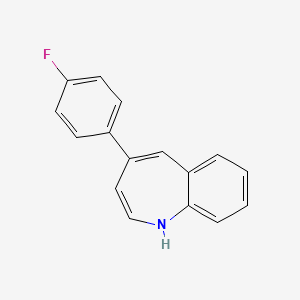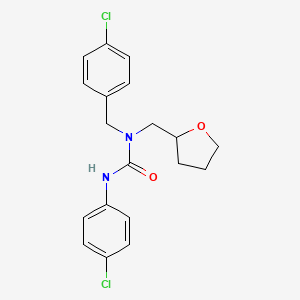
2-Benzyliminopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyliminopiperidine is a heterocyclic organic compound that belongs to the piperidine class It is characterized by a piperidine ring substituted with a benzyl group and an imine functionality
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Benzyliminopiperidin beinhaltet typischerweise die Kondensation von Benzylamin mit Piperidin-2-carbaldehyd unter sauren oder basischen Bedingungen. Die Reaktion kann in Lösungsmitteln wie Ethanol oder Methanol durchgeführt werden, und das Produkt wird in der Regel durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Benzyliminopiperidin kann skalierbarere Methoden wie die kontinuierliche Fließsynthese umfassen, die eine bessere Kontrolle über die Reaktionsbedingungen und Ausbeuten ermöglicht. Katalysatoren und optimierte Reaktionsparameter werden oft eingesetzt, um die Effizienz und Selektivität der Synthese zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Benzyliminopiperidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Imin-Gruppe kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.
Reduktion: Die Imin-Gruppe kann reduziert werden, um sekundäre Amine zu bilden.
Substitution: Die Benzylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Halogenide oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Oxime oder Nitrile.
Reduktion: Sekundäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Benzyliminopiperidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anti-Krebs-Eigenschaften.
Medizin: Wird als potenzieller Therapeutika erforscht, da es eine strukturelle Ähnlichkeit zu anderen bioaktiven Piperidinderivaten aufweist.
Industrie: Wird bei der Entwicklung neuer Materialien und als Baustein bei der Synthese von Polymeren und anderen fortschrittlichen Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Benzyliminopiperidin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren. Die Iminfunktionalität ermöglicht es ihm, reversible kovalente Bindungen mit nucleophilen Stellen an Proteinen zu bilden, wodurch möglicherweise deren Aktivität moduliert wird. Diese Interaktion kann verschiedene biochemische Signalwege beeinflussen, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-Benzyliminopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The imine functionality allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Benzylpiperidin: Ähnlich in der Struktur, aber ohne die Iminfunktionalität.
Benzylpiperazin: Ein weiteres Piperidinderivat mit unterschiedlichen pharmakologischen Eigenschaften.
Methylphenidat: Ein Stimulansmittel mit einem Piperidinkern, strukturell verwandt, aber mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
2-Benzyliminopiperidin ist aufgrund seiner Iminfunktionalität einzigartig, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität verleiht. Dies hebt es von anderen Piperidinderivaten ab und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
N-benzyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7H,4-5,8-10H2,(H,13,14) |
InChI-Schlüssel |
PGFZDZNWYLYLID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN=C(C1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)


![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)
